molecular formula C11H13NO9 B584000 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate CAS No. 1346604-22-5

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate

Cat. No.: B584000
CAS No.: 1346604-22-5
M. Wt: 306.241
InChI Key: OQQARHHKPBGAGA-NDEDDIEOSA-N
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Description

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is a stable isotope-labeled compound with the molecular formula C11H10D3NO9 and a molecular weight of 306.24 . It is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.

Preparation Methods

The synthesis of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate involves several steps. The starting material is typically a furan derivative, which undergoes nitration to introduce the nitro group. This is followed by hydrolysis and acetylation to form the triacetate ester . The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical structures but differ in their isotope labeling, which affects their applications and the specificity of their use in research.

Properties

IUPAC Name

[acetyloxy-(2-acetyloxy-3,4,5-trideuterio-5-nitrofuran-2-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO9/c1-6(13)18-10(19-7(2)14)11(20-8(3)15)5-4-9(21-11)12(16)17/h4-5,9-10H,1-3H3/i4D,5D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQARHHKPBGAGA-NDEDDIEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1(C=CC(O1)[N+](=O)[O-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(OC1([2H])[N+](=O)[O-])(C(OC(=O)C)OC(=O)C)OC(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-22-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346604-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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